molecular formula C26H30FN3O5 B2657978 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 877632-16-1

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2657978
CAS No.: 877632-16-1
M. Wt: 483.54
InChI Key: DJTYQHUPDVHYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex amide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a piperazine ring substituted with a 4-fluorophenyl group and a furan-2-yl ethyl moiety. Its design integrates pharmacophores associated with receptor binding (piperazine for neurotransmitter receptor interactions) and metabolic stability (trimethoxybenzamide and furan groups) .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O5/c1-32-23-15-18(16-24(33-2)25(23)34-3)26(31)28-17-21(22-5-4-14-35-22)30-12-10-29(11-13-30)20-8-6-19(27)7-9-20/h4-9,14-16,21H,10-13,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTYQHUPDVHYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound integrates a piperazine ring, a furan moiety, and a trimethoxybenzamide structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃F₁N₃O₄, with a molecular weight of approximately 367.39 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antipsychotic and antidepressant agent.

Antidepressant and Antipsychotic Effects

  • Mechanism of Action : The compound is believed to act on neurotransmitter systems in the brain, particularly by modulating serotonin and dopamine receptors. This modulation can lead to improvements in mood and reductions in anxiety.
  • Case Studies :
    • In animal models, compounds with similar structures have shown significant antidepressant-like effects in the forced swim test and tail suspension test, indicating their potential efficacy in treating depressive disorders.
    • A specific study demonstrated that derivatives of piperazine exhibited notable activity against anxiety-related behaviors in rodents, suggesting that this class of compounds may be beneficial for anxiety disorders as well .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits:

  • Antimicrobial Activity : Preliminary screening indicated moderate antibacterial activity against various strains, which may be attributed to its structural components that interact with bacterial cell membranes.

In Vivo Studies

In vivo studies have reported:

  • Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant properties using models like the maximal electroshock seizure (MES) test. These studies suggest that the compound may possess protective effects against seizures .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of specific functional groups:

Functional GroupEffect on Activity
Fluorophenyl GroupEnhances receptor binding affinity
Piperazine RingContributes to CNS activity
Trimethoxy SubstituentsModulates lipophilicity and bioavailability

Research indicates that modifications to the piperazine or benzamide portions can significantly alter the biological activity, suggesting pathways for further optimization in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Therapeutic Agent Development :
    • The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety. Its interaction with serotonin and dopamine receptors suggests it could modulate neurotransmission pathways effectively .
  • Anticancer Activity :
    • Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth .

Pharmacological Studies

  • Receptor Binding Studies :
    • The compound serves as a tool in pharmacological research to investigate receptor binding affinities and activities, particularly concerning the serotonin (5-HT) and dopamine (D) receptor systems. This research is crucial for understanding its potential effects on mood and cognition .
  • Neurotransmission Modulation :
    • By binding to neurotransmitter receptors, the compound may influence various pharmacological effects, including alterations in mood and behavior. This makes it a candidate for further studies in psychopharmacology .

Biological Studies

  • Cell Signaling Research :
    • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide can be utilized in biological studies to explore cell signaling pathways and neurotransmission mechanisms. Its structural properties allow it to serve as a valuable tool compound in these investigations .
  • Potential for New Material Development :
    • The unique structure of this compound positions it as a candidate for developing new materials with specific chemical properties that could be beneficial in various industrial applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cancer cell growth in vitro .
Study BReceptor BindingDemonstrated high affinity for serotonin receptors, indicating potential antidepressant effects .
Study CNeurotransmissionInvestigated the modulation of neurotransmitter pathways, supporting its use in neurological research .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on structural features , physicochemical properties , and research findings .

Structural Features
Compound Name / ID Core Structure Key Substituents Piperazine/Fluorophenyl Presence
Target Compound 3,4,5-Trimethoxybenzamide 4-Fluorophenylpiperazine, furan-2-yl ethyl Yes
N-(1-(furan-2-yl)-3-(2-(3-hydroxybenzoyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a) 3,4,5-Trimethoxybenzamide Aryl carbohydrazide, furan-2-yl No
N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (3) 3,4,5-Trimethoxybenzamide Isopropylamino, furan-2-yl No
Compound 6b (N-((1Z)-3-(2-(3-(4-cyanophenyl)-2-(3,4,5-TMB-amido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop...) 3,4,5-Trimethoxybenzamide 4-Cyanophenyl acryloyl hydrazine, furan-2-yl No
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Thiophen-3-yl benzamide 3-Cyanophenylpiperazine, ethoxyethyl Yes (piperazine)
7-(4-(2-(4-Chlorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-... (4o) Quinolone carboxylic acid 4-Chlorophenyl-methoxyimino, 4-fluorophenyl Yes (piperazine)

Key Observations :

  • The target compound is unique in combining 3,4,5-trimethoxybenzamide with a piperazine-4-fluorophenyl group and furan-2-yl ethyl side chain.
  • Analogs in –4 retain the 3,4,5-trimethoxybenzamide core but lack the piperazine-fluorophenyl motif, instead incorporating hydrazine, isopropylamino, or acryloyl groups .
  • Compounds with piperazine (e.g., 3a, 4o) prioritize receptor targeting (e.g., dopamine D3, antibacterial quinolones) but differ in core scaffolds .
Physicochemical Properties
Compound Name / ID Melting Point (°C) Solubility Trends Molecular Weight (g/mol)
Target Compound Not reported Likely moderate (lipophilic furan/piperazine vs. polar TMB) ~600 (estimated)
Compound 4a Not reported Moderate (polar carbohydrazide) ~550 (estimated)
Compound 6b 223–225 Low (cyanophenyl, lipophilic) 782.8
Compound 6c 215–217 Moderate (dimethylaminophenyl) 810.8
Compound 3a Not reported Low (thiophen-3-yl, cyanophenyl) 504.0

Key Observations :

  • The target compound’s 3,4,5-trimethoxybenzamide and piperazine groups may enhance solubility compared to purely lipophilic analogs (e.g., 6b) but reduce it relative to polar derivatives (e.g., 4a) .
  • Piperazine-containing compounds (e.g., 3a, 4o) exhibit lower molecular weights (~500–600 g/mol) compared to hydrazine-based analogs (~780 g/mol) .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving piperazine coupling to a preformed benzamide core .
  • Analogs with hydrazine or isopropylamine side chains (–4) prioritize cytotoxicity, while piperazine derivatives () target receptors or microbial pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves coupling a piperazine-furan intermediate with a 3,4,5-trimethoxybenzamide moiety. Key steps include:

  • Nucleophilic substitution for piperazine ring formation under reflux with K₂CO₃ in acetonitrile (reaction time: 4–5 hours) .
  • Amide bond formation using coupling agents like HBTU or BOP in THF, with Et₃N as a base, followed by purification via silica gel chromatography (eluent: 10% MeOH/CH₂Cl₂) .
  • Yield optimization strategies: Controlled stoichiometry of electrophiles (e.g., 4-(chloromethyl)benzamide derivatives) and extended reflux times to ensure complete substitution .

Q. Which analytical techniques are most effective for confirming structural integrity and stereochemistry?

  • 1H/13C NMR : Resolves aromatic proton environments (e.g., furan C–H at δ 6.27–6.42 ppm) and trimethoxybenzamide signals (δ 3.71–3.85 ppm for OCH₃) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Chiral HPLC : Essential for confirming stereochemistry in asymmetric piperazine derivatives .

Q. How does the compound’s solubility and stability vary under different pH conditions?

  • Solubility : Poor in aqueous buffers; use DMSO for stock solutions. Enhanced in polar aprotic solvents (e.g., THF) due to the trimethoxybenzamide group .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions; store at –20°C in anhydrous environments. Monitor via LC-MS for degradation products (e.g., free benzamide) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dopamine receptor binding affinity and selectivity?

  • Radioligand displacement assays : Use [³H]spiperone for D2/D3 receptor binding in transfected HEK-293 cells. Compare IC₅₀ values with reference antagonists (e.g., haloperidol) .
  • Functional selectivity : Measure cAMP inhibition via BRET assays to assess Gi/o coupling efficiency .
  • Structural analogs : Replace the 4-fluorophenyl group with 2,3-dichlorophenyl to probe steric effects on D3 vs. D2 selectivity .

Q. What strategies resolve contradictions in reported biological activities of analogs with varying substituents?

  • Comparative SAR studies : Systematically modify the furan or piperazine moiety and assess changes in receptor binding (e.g., LogP adjustments for blood-brain barrier penetration) .
  • Molecular dynamics simulations : Model interactions with receptor binding pockets (e.g., hydrophobic interactions with TM5 of dopamine receptors) to explain potency variations .
  • Meta-analysis : Cross-reference datasets from analogs like N-(3,4-dimethoxyphenethyl) derivatives to identify consistent trends in activity .

Q. What in silico approaches predict metabolic stability and off-target interactions?

  • CYP450 metabolism prediction : Use SwissADME to identify vulnerable sites (e.g., demethylation of methoxy groups) .
  • Docking studies : Autodock Vina or Schrödinger Suite to simulate binding to off-targets like serotonin receptors (5-HT1A) .
  • Pharmacophore modeling : Map electron-rich regions (furan, benzamide) to prioritize derivatives with reduced hERG channel affinity .

Q. How can discrepancies in cytotoxicity profiles between in vitro and in vivo models be addressed?

  • Metabolite identification : LC-MS/MS profiling of hepatic microsome incubations to detect reactive intermediates (e.g., quinone-imine formation) .
  • Toxicogenomics : RNA-seq of treated cell lines to identify upregulated apoptosis pathways (e.g., Bax/Bcl-2 ratio) .
  • Species-specific differences : Compare murine vs. human CYP3A4 metabolism rates using recombinant enzymes .

Methodological Considerations

  • Purification challenges : Use reverse-phase HPLC (C18 column, gradient: 20–90% MeCN/H₂O) to separate diastereomers in asymmetric piperazine derivatives .
  • Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry in complex analogs .
  • Contradiction mitigation : Replicate key assays (e.g., receptor binding) under standardized conditions (pH 7.4, 1% DMSO) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.